molecular formula C25H22N2O4 B2395590 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide CAS No. 905683-63-8

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide

Cat. No.: B2395590
CAS No.: 905683-63-8
M. Wt: 414.461
InChI Key: KUINJAADVIKZHE-UHFFFAOYSA-N
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Description

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a pyrrolidinone ring, and a xanthene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3-methoxyphenyl derivative, which is then subjected to a series of reactions to introduce the pyrrolidinone and xanthene carboxamide groups. Key steps in the synthesis may include:

    Nucleophilic substitution: to introduce the methoxy group.

    Cyclization reactions: to form the pyrrolidinone ring.

    Amidation reactions: to attach the xanthene carboxamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the pyrrolidinone and xanthene moieties can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl groups would produce the corresponding alcohols.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features and potential biological activity.

    Materials Science: The xanthene moiety can impart fluorescence properties, making this compound useful in the development of fluorescent dyes and sensors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile intermediate for various synthetic pathways.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the methoxyphenyl group and the pyrrolidinone ring could facilitate binding to hydrophobic pockets, while the xanthene carboxamide moiety might engage in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide: Similar structure with a different position of the methoxy group.

    N-[1-(3-hydroxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide: Hydroxy group instead of methoxy.

    N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-sulfonamide: Sulfonamide group instead of carboxamide.

Uniqueness

The uniqueness of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The methoxy group can influence the compound’s electronic properties, while the pyrrolidinone and xanthene moieties can provide structural rigidity and potential sites for interaction with biological targets.

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-30-18-8-6-7-17(14-18)27-15-16(13-23(27)28)26-25(29)24-19-9-2-4-11-21(19)31-22-12-5-3-10-20(22)24/h2-12,14,16,24H,13,15H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUINJAADVIKZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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